2-Fluoro-6-(piperazin-1-yl)benzaldehyde
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Overview
Description
- Its molecular formula is C₁₁H₉FN₂O, and it has a molar mass of approximately 206.2 g/mol.
- The compound features a benzaldehyde moiety substituted with a fluorine atom and a piperazine ring.
2-Fluoro-6-(piperazin-1-yl)benzaldehyde: is a chemical compound with the following IUPAC name: 2-fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.
Preparation Methods
Synthetic Routes: One synthetic route involves the aldehyde functionalization of a fluorinated benzene ring. Specific methods may vary, but a common approach is the use of fluorinating agents.
Reaction Conditions: The exact conditions depend on the specific synthetic method employed.
Industrial Production: Information on large-scale industrial production methods is limited, but research in this area continues.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the benzaldehyde core, modified by the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential bioactivity, including interactions with biological macromolecules.
Medicine: Research into its pharmacological properties, potential drug development, and therapeutic applications.
Industry: May find applications in fine chemicals, pharmaceuticals, and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise molecular pathways and cellular effects.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated benzaldehydes or piperazine derivatives.
Uniqueness: Highlight its specific fluorine substitution pattern and piperazine ring.
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-fluoro-6-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |
InChI Key |
ZFRZYFPKGDZLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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